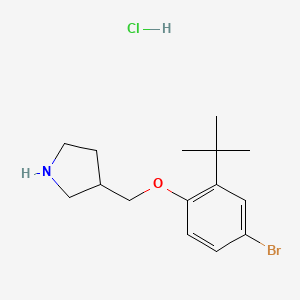
4-Bromo-2-(tert-butyl)phenyl 3-pyrrolidinylmethyl-ether hydrochloride
Descripción general
Descripción
4-Bromo-2-(tert-butyl)phenyl 3-pyrrolidinylmethyl-ether hydrochloride is a useful research compound. Its molecular formula is C15H23BrClNO and its molecular weight is 348.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
4-Bromo-2-(tert-butyl)phenyl 3-pyrrolidinylmethyl-ether hydrochloride, also known by its CAS number 1219948-96-5, is a chemical compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H23BrClNO
- Molecular Weight : 348.70622 g/mol
- CAS Number : 1219948-96-5
The biological activity of this compound primarily revolves around its interaction with various receptors in the central nervous system (CNS). It is believed to act as a modulator of neurotransmitter systems, particularly influencing glutamate and dopamine pathways.
Key Mechanisms:
- Glutamate Receptor Modulation : Research indicates that compounds similar to 4-Bromo-2-(tert-butyl)phenyl can affect glutamate receptor ion channels, which are critical for synaptic transmission and plasticity in the brain .
- Dopaminergic Activity : Studies on related compounds have shown that they can interact with dopamine receptors, potentially influencing mood and cognitive functions .
Pharmacological Effects
The pharmacological profile of this compound suggests several therapeutic potentials:
- Neuroprotective Effects : Preliminary studies indicate that this compound may exhibit neuroprotective properties against excitotoxicity, which is often mediated by excessive glutamate activity.
- Anxiolytic Properties : There is emerging evidence that suggests compounds in this class may have anxiolytic effects, making them potential candidates for treating anxiety disorders.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of 4-Bromo-2-(tert-butyl)phenyl:
- Study on Glutamate Receptors :
- Dopamine Receptor Interaction :
Data Table: Summary of Biological Activities
Propiedades
IUPAC Name |
3-[(4-bromo-2-tert-butylphenoxy)methyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrNO.ClH/c1-15(2,3)13-8-12(16)4-5-14(13)18-10-11-6-7-17-9-11;/h4-5,8,11,17H,6-7,9-10H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNBDQILCLXPNCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)Br)OCC2CCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















